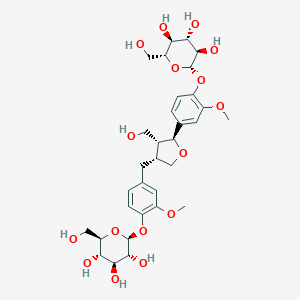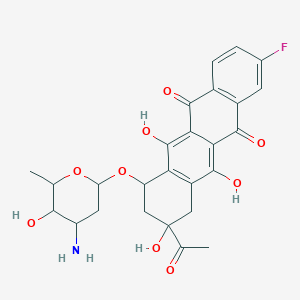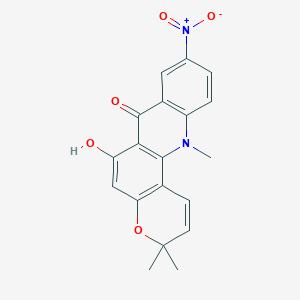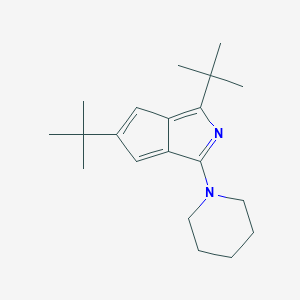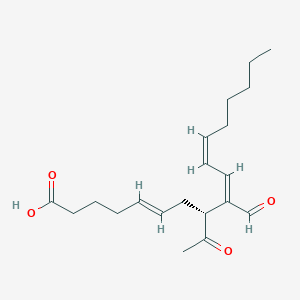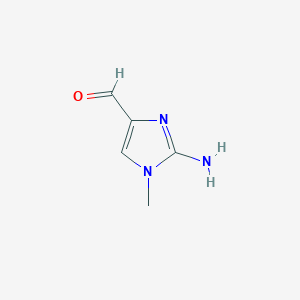
2-amino-1-methyl-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-methyl-1H-imidazole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemical compounds and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
2-amino-1-methyl-1H-imidazole-4-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, 2-amino-1-methyl-1H-imidazole-4-carbaldehyde has been used as a reagent for the detection of amino acids and peptides. In materials science, this compound has been studied for its potential applications in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde is not fully understood. However, studies have suggested that this compound may act as a reactive oxygen species scavenger and may have antioxidant properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-1-methyl-1H-imidazole-4-carbaldehyde has a range of biochemical and physiological effects. This compound has been shown to have antioxidant properties and may help to protect cells from oxidative stress. Additionally, 2-amino-1-methyl-1H-imidazole-4-carbaldehyde has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-amino-1-methyl-1H-imidazole-4-carbaldehyde in lab experiments is its versatility. This compound can be used in a range of applications, including medicinal chemistry, biochemistry, and materials science. Additionally, the synthesis of this compound is relatively simple and can be carried out using readily available reagents. However, one limitation of using 2-amino-1-methyl-1H-imidazole-4-carbaldehyde is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde. One area of interest is the development of new drugs based on this compound. Studies have shown that 2-amino-1-methyl-1H-imidazole-4-carbaldehyde has potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in materials science. Finally, studies are needed to investigate the safety and toxicity of this compound, particularly in the context of its potential use as a drug candidate.
Synthesis Methods
The synthesis of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde is typically carried out through the reaction between 2-amino-1-methylimidazole and formaldehyde. The reaction is catalyzed by an acid, typically hydrochloric acid, and results in the formation of the desired compound. The purity of the final product can be improved through recrystallization.
properties
CAS RN |
117969-90-1 |
|---|---|
Product Name |
2-amino-1-methyl-1H-imidazole-4-carbaldehyde |
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-amino-1-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H7N3O/c1-8-2-4(3-9)7-5(8)6/h2-3H,1H3,(H2,6,7) |
InChI Key |
QHKDSPQHKOSEFM-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1N)C=O |
Canonical SMILES |
CN1C=C(N=C1N)C=O |
synonyms |
1H-Imidazole-4-carboxaldehyde,2-amino-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)
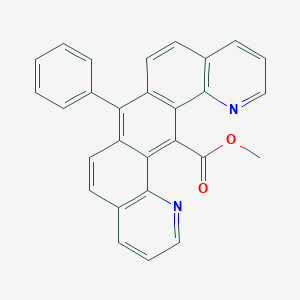
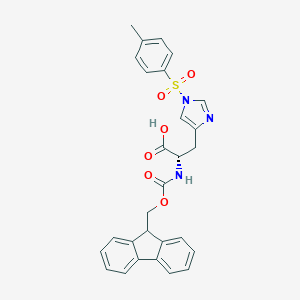

![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)
